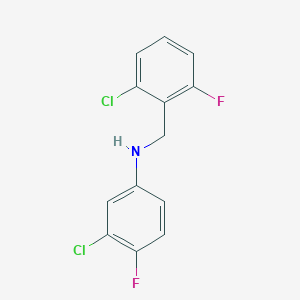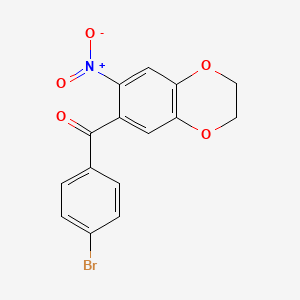![molecular formula C18H17N3OS B12490386 N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12490386.png)
N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 4-phenylquinazoline-2-thiol with N,N-dimethylacetamide. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications could include the treatment of infectious diseases, cancer, and other medical conditions.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfur atom in the compound could also play a role in its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-2-phenylquinazolin-4-amine: Another quinazoline derivative with similar structural features.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: A compound with a triazoloquinazoline core, exhibiting potent antimicrobial and antiviral activities.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Similar to the previous compound but with a chlorophenyl group, showing strong activity against various bacterial strains.
Uniqueness
N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is unique due to the presence of both the quinazoline and sulfanyl moieties, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H17N3OS |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17N3OS/c1-21(2)16(22)12-23-18-19-15-11-7-6-10-14(15)17(20-18)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
Clave InChI |
WPQGYGVKNWKBDM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12490303.png)
![N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12490305.png)
![2-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12490313.png)
![1-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490320.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B12490335.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12490336.png)

![Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B12490342.png)
![1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490344.png)
![Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12490355.png)
![N-[2-(4-fluorophenyl)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12490358.png)
![Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490366.png)
![1-[1-(2-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B12490373.png)

